molecular formula C13H19Cl5N4 B3428849 Chloroethylclonidine dihydrochloride CAS No. 98086-36-3

Chloroethylclonidine dihydrochloride

Cat. No.: B3428849
CAS No.: 98086-36-3
M. Wt: 408.6 g/mol
InChI Key: CZSAXNDACBPMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroethylclonidine dihydrochloride (CEC) is a pharmacologically significant alkylating agent that selectively targets α-adrenergic receptors. Initially developed as an α-adrenoreceptor stimulant with prolonged activity, CEC has become a critical tool for differentiating subpopulations of α-adrenoceptors, particularly α1B subtypes . Its irreversible binding to these receptors allows it to inactivate specific subtypes, enabling researchers to study receptor heterogeneity and signaling pathways in tissues such as the brain, liver, and vasculature . CEC's synthesis involves an efficient pathway optimized for high yield, making it accessible for pharmacological studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSAXNDACBPMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017450
Record name N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70107-07-2
Record name N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroethylclonidine dihydrochloride
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Scientific Research Applications

Pharmacological Properties

CEC has been extensively studied for its specific interactions with adrenergic receptors, particularly the α1 and α2 subtypes. Its irreversible binding characteristics make it a valuable tool for understanding receptor dynamics and signaling pathways.

Cardiovascular Studies

CEC has been utilized in various cardiovascular research contexts, particularly regarding its effects on heart rate and contractility.

  • Isolated Heart Studies : Research involving isolated rat hearts has demonstrated that CEC can modulate heart rate and coronary flow. For instance, stimulation of α2-adrenergic receptors with CEC resulted in significant alterations in left ventricular pressure (LVP) and coronary flow (CF), indicating its potential impact on cardiac function under different physiological states .
Study FocusKey Findings
Isolated Rat HeartCEC administration led to decreased heart rate and coronary flow, showcasing its negative chronotropic effects.
Hypokinesia ModelsIn hypokinesized rats, CEC increased LVP while decreasing CF, suggesting complex interactions between adrenergic signaling and cardiac performance .

Neuropharmacology

CEC's unique properties have also made it a subject of interest in neuropharmacological studies.

  • Memory and Cognition : Research has explored the effects of α1-adrenoceptor activation on memory processes, using CEC as a selective antagonist to dissect the contributions of different receptor subtypes in cognitive functions .

Case Studies

Several case studies illustrate the practical applications of CEC in research:

  • Chloroethylclonidine as a Tool for Receptor Characterization :
    • Researchers used CEC to investigate the differential responses of vascular tissues to adrenergic stimulation. The findings highlighted how CEC can elucidate the roles of specific receptor subtypes in mediating vascular contraction under varying conditions .
  • Impact on Nitric Oxide Interaction :
    • A study examined how CEC influences nitric oxide (NO) interactions with renal α1-adrenoreceptors. This research provided insights into how adrenergic signaling might be modulated by other signaling molecules, enhancing our understanding of renal physiology and pharmacology .

Comparison with Similar Compounds

Receptor Subtype Specificity

Compound Receptor Subtype Specificity Mechanism of Action Functional Applications
Chloroethylclonidine α1B-adrenoceptor antagonist Irreversible alkylation Inactivates α1B in tissues; used in hypertension and renal failure models
WB 4101 α1A/D-adrenoceptor antagonist Competitive inhibition Differentiates high/low-affinity receptor subtypes; correlates with CEC-sensitive sites
BMY 7378 α1D-adrenoceptor antagonist Competitive inhibition Selective for α1D in aortic studies; used to block CEC effects
5-methylurapidil α1A/D-adrenoceptor antagonist Competitive inhibition Protects α1A/D receptors from CEC alkylation in vascular studies

Pharmacological and Functional Differences

  • Irreversible vs. Reversible Binding : Unlike reversible antagonists (e.g., WB 4101, BMY 7378), CEC covalently modifies α1B receptors, leading to long-lasting inactivation . This property is critical for ex vivo studies requiring sustained receptor blockade.
  • Tissue-Specific Effects: In rat liver and spleen, CEC inactivates 70–80% of α1-adrenoceptors, while having minimal effects in kidney or vas deferens . BMY 7378, targeting α1D, shows high potency in rat aorta (pA2 = 8.9), highlighting its utility in vascular research .
  • WB 4101 distinguishes receptor subtypes in neurological tissues, aiding studies on receptor distribution .

Key Research Findings

  • Receptor Subtype Differentiation: CEC-sensitive α1B receptors are functionally linked to inositol phospholipid hydrolysis, while CEC-insensitive subtypes (α1A/D) mediate contractile responses in tissues like the vas deferens .
  • Pathological Modulation : In early diabetic nephropathy models, CEC accentuates adrenergically induced renal vasoconstriction, suggesting α1B upregulation in disease states .
  • Synergistic Antagonists : Combining CEC with 5-methylurapidil or BMY 7378 allows selective isolation of α1A/D or α1D subtypes, respectively, in complex tissues .

Q & A

Q. What is the most efficient synthetic pathway for producing chloroethylclonidine dihydrochloride, and how can purity be validated?

this compound is synthesized via a multi-step process involving nucleophilic substitution and salt formation. outlines an optimized route that minimizes side reactions by controlling reaction temperature (e.g., maintaining <5°C during chlorination) and using stoichiometric excess of hydrochloric acid to ensure complete dihydrochloride salt formation . Purity validation should include high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (C₁₃H₁₈Cl₂N₂·2HCl, MW = 327.1 g/mol). Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation, particularly verifying the presence of the chloroethyl and clonidine moieties.

Q. How does this compound differentiate α-adrenergic receptor subpopulations in experimental models?

this compound acts as an irreversible α₁-adrenergic receptor antagonist, preferentially binding to α₁B/D subtypes due to its chloroethyl group’s alkylating properties . In rat brain homogenates, pre-incubation with 10 µM chloroethylclonidine for 30 minutes at 37°C reduces α₁B receptor binding by >90%, while α₁A receptors remain unaffected. Researchers should include control experiments with reversible antagonists (e.g., prazosin) to distinguish nonspecific binding. Radioligand displacement assays (e.g., using [³H]-prazosin) are critical for quantifying residual receptor activity post-treatment.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

this compound requires strict adherence to safety guidelines:

  • Personal Protective Equipment (PPE): Use fluoropolymer gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent dermal/ocular exposure and inhalation of aerosols .
  • Storage: Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, as dihydrochloride salts are hygroscopic .
  • Spill Management: Neutralize spills with sodium bicarbonate and collect using inert absorbents (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability in aqueous buffers for in vivo studies?

this compound degrades rapidly in aqueous media (t₁/₂ < 2 hours at pH 7.4). To enhance stability:

  • Use citrate-phosphate buffers (pH 4.5–5.5) to slow hydrolysis of the chloroethyl group.
  • Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation.
  • Prepare solutions immediately before use and validate stability via HPLC at 15-minute intervals .

Q. What experimental strategies resolve contradictions in α-adrenergic receptor subtype selectivity data across studies?

Discrepancies in subtype specificity (e.g., α₁A vs. α₁B inhibition) often arise from differences in tissue sources or assay conditions. To standardize results:

  • Use transfected cell lines (e.g., HEK-293 expressing human α₁A/α₁B/α₁D receptors) to isolate receptor subtypes.
  • Compare alkylation kinetics: Chloroethylclonidine’s IC₅₀ for α₁B is 10-fold lower than for α₁A (0.2 nM vs. 2 nM in competitive binding assays) .
  • Validate findings with complementary techniques, such as calcium imaging or Western blotting for downstream signaling markers (e.g., IP₃ accumulation).

Q. How do researchers address variability in this compound’s pharmacokinetic profile across species?

Interspecies variability in hepatic metabolism (e.g., cytochrome P450 activity) affects bioavailability. Mitigation strategies include:

  • Dose Adjustment: Administer 0.5 mg/kg intravenously in rodents vs. 0.2 mg/kg in primates to account for faster clearance rates.
  • Metabolite Tracking: Use LC-MS/MS to monitor N-dechloroethylated metabolites, which are inactive but may confound toxicity assessments.
  • Tissue Distribution Studies: Employ radiolabeled [¹⁴C]-chloroethylclonidine to quantify accumulation in target organs (e.g., brain, liver) .

Methodological Considerations for Data Integrity

  • Positive/Negative Controls: Include clonidine (reversible agonist) and phenoxybenzamine (irreversible alkylator) as controls in receptor assays.
  • Statistical Analysis: Apply two-way ANOVA with post-hoc Tukey tests for multi-group comparisons of receptor binding data.
  • Ethical Compliance: Obtain IACUC approval for in vivo studies, specifying humane endpoints (e.g., >20% body weight loss) .

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